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Compound of Interest

Compound Name: FC-11

Cat. No.: B12376655 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the kinase selectivity of FC-11, a Proteolysis Targeting Chimera (PROTAC)

designed to induce the degradation of Focal Adhesion Kinase (FAK).

FC-11 is a bifunctional molecule that recruits FAK to the E3 ubiquitin ligase Cereblon (CRBN),

leading to the ubiquitination and subsequent proteasomal degradation of FAK. The selectivity of

FC-11 is primarily determined by its FAK-targeting component, the potent and ATP-competitive

kinase inhibitor, PF-562271. This guide focuses on the kinase selectivity profile of this

"warhead" to understand the on- and off-target activities of FC-11.

Data Presentation: Kinase Selectivity of the FC-11
Warhead (PF-562271)
The kinase-binding moiety of FC-11, PF-562271, has been profiled against a broad panel of

kinases to determine its selectivity. The data reveals high potency for its primary target, FAK,

and its closest homolog, Proline-rich Tyrosine Kinase 2 (Pyk2).

Table 1: Inhibitory Potency of PF-562271 against Primary Kinase Targets
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Kinase Target
IC50 (nM) in Cell-Free
Assays

Notes

FAK (PTK2) 1.5 Primary target

Pyk2 (PTK2B) 14
~10-fold less potent than

FAK[1][2][3]

PF-562271 demonstrates a high degree of selectivity for FAK and Pyk2 over other kinases.

Reports indicate that it exhibits over 100-fold selectivity against a wide spectrum of other

protein kinases.[1][2][3][4]

Table 2: Selectivity of PF-562271 against a Panel of Other Kinases

Kinase % Inhibition at 1 µM IC50 (nM)

FAK >99% 1.5

Pyk2 >95% 14

CDK1/CyclinB Data not available 58

CDK2/CyclinE Data not available 30

CDK3/CyclinE Data not available 47

Other Kinases Generally low >100-fold selective

Note: While some minor cross-reactivity with certain Cyclin-Dependent Kinases (CDKs) has

been observed in cell-free enzymatic assays, this inhibition did not translate to significant

activity in cell-based assays.[5]

Experimental Protocols
The data presented above is typically generated using established in-vitro kinase assay

methodologies.

In Vitro Kinase Inhibition Assay (e.g., KINOMEscan™)
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This high-throughput competition binding assay is a standard method for profiling the selectivity

of kinase inhibitors.

Objective: To determine the binding affinity (Kd) or percentage of inhibition of a test compound

(e.g., PF-562271) against a large panel of kinases.

Methodology:

Immobilization: A proprietary, immobilized ligand is bound to a solid support (e.g., beads).

This ligand is designed to bind to the ATP-binding site of a wide range of kinases.

Competition: A panel of DNA-tagged kinases is incubated with the test compound (PF-

562271) at a fixed concentration (e.g., 1 µM for broad screening) or at various

concentrations for dose-response curves.

Binding: The kinase/compound mixture is then added to the immobilized ligand. Kinases that

are not bound to the test compound will bind to the immobilized ligand.

Quantification: After a wash step to remove unbound proteins, the amount of kinase bound to

the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Analysis: A lower amount of kinase detected on the support indicates stronger binding of the

test compound to the kinase. The results are often expressed as percent inhibition relative to

a DMSO control. For potent hits, an 11-point dose-response curve is generated to calculate

the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).
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Figure 1. Workflow for a competitive binding kinase selectivity assay.

Signaling Pathway Context
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FC-11 is designed to degrade FAK, a critical non-receptor tyrosine kinase that plays a central

role in cell adhesion, migration, proliferation, and survival. It is a key component of the focal

adhesion complex, integrating signals from integrins and growth factor receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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